molecular formula C13H17F2N B1419838 4-[2-(2,4-Difluorophenyl)ethyl]piperidine CAS No. 761372-65-0

4-[2-(2,4-Difluorophenyl)ethyl]piperidine

Cat. No. B1419838
M. Wt: 225.28 g/mol
InChI Key: CBLLNYZZIRSKAY-UHFFFAOYSA-N
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Description

“4-[2-(2,4-Difluorophenyl)ethyl]piperidine” is a chemical compound . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Molecular Structure Analysis

The molecular structure of “4-[2-(2,4-Difluorophenyl)ethyl]piperidine” includes a piperidine ring attached to a 2,4-difluorophenyl group via an ethyl linker . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving “4-[2-(2,4-Difluorophenyl)ethyl]piperidine” would depend on the specific conditions and reagents used. Piperidines can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[2-(2,4-Difluorophenyl)ethyl]piperidine” can be determined using various analytical techniques. For example, its boiling point is predicted to be 280.2±30.0 °C, and its density is predicted to be 1.116±0.06 g/cm3 .

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design, found in drugs with various therapeutic uses such as antipsychotic, antihistamine, antianginal, and antidepressant, among others. Modifications to the piperazine nucleus can significantly affect the medicinal potential of resultant molecules. This review outlines the versatility of piperazine derivatives in developing drugs for various diseases, highlighting the importance of piperazine-based molecular fragments in drug discovery (Rathi et al., 2016).

Piper Species and Their Biological Activities

Piper species, rich in essential oils and secondary metabolites, have shown significant biological effects on human health, including antioxidant, antimicrobial, and neuropharmacological activities. These plants are used worldwide in traditional medicine for various ailments, indicating the potential therapeutic applications of their phytochemicals (Salehi et al., 2019).

Synthetic Metals and Organic Thermoelectric Materials

Research on poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials highlights the potential of organic compounds in developing energy-efficient materials. With systematic research and the possibility of achieving higher performance, PEDOT-based materials showcase the application of organic chemistry in improving technology and materials science (Yue & Xu, 2012).

Antioxidant Activity Determination Methods

A critical review of methods used to determine antioxidant activity underlines the importance of chemical assays in evaluating the therapeutic potential of compounds. This includes the evaluation of compounds for their ability to scavenge free radicals, which is crucial in developing antioxidants for food and pharmaceutical applications (Munteanu & Apetrei, 2021).

Future Directions

The future directions for research on “4-[2-(2,4-Difluorophenyl)ethyl]piperidine” could include the development of new synthesis methods, the discovery of new pharmaceutical applications, and the evaluation of its biological activity . It is also important to continue studying its safety and environmental impact.

properties

IUPAC Name

4-[2-(2,4-difluorophenyl)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N/c14-12-4-3-11(13(15)9-12)2-1-10-5-7-16-8-6-10/h3-4,9-10,16H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLLNYZZIRSKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2,4-Difluorophenyl)ethyl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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